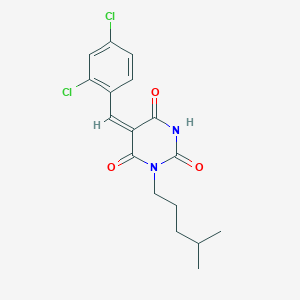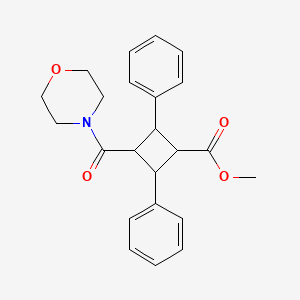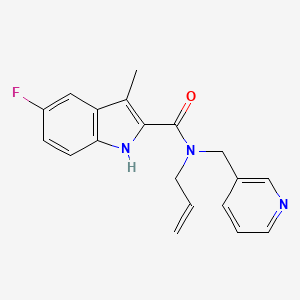
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCB-MPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. In cancer cells, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In plant pathogens, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of chitin synthase, which is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer cells, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce DNA damage and cell cycle arrest. In plant pathogens, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit fungal growth and spore germination. However, the effects of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on non-target organisms are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, such as its ease of synthesis and low cost. However, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has limitations, such as its low solubility in water and potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In agriculture, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as an antifungal agent in crop protection. In medicine, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as an anticancer agent and its mechanism of action. In materials science, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties.
Synthesemethoden
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a simple reaction between 2,4-dichlorobenzaldehyde and 4-methylpentan-2-one in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antifungal activity against various plant pathogens. In medicine, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-10(2)4-3-7-21-16(23)13(15(22)20-17(21)24)8-11-5-6-12(18)9-14(11)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYIATSZHJSOKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)

![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5309900.png)